molecular formula C14H16N2O2 B13159724 3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid

3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid

Katalognummer: B13159724
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: ZNQVCTBFPDXIKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities. This particular compound has a unique structure that combines a benzimidazole ring with a cyclopropyl and a methyl group, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with cyclopropylmethyl ketone in the presence of a strong acid like hydrochloric acid, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .

Wissenschaftliche Forschungsanwendungen

3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cyclin-dependent kinases (Cdks).

    Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit cyclin-dependent kinases (Cdks), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound prevents their normal function, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid apart from these compounds is its unique structure, which combines a cyclopropyl and a methyl group with the benzimidazole ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid

InChI

InChI=1S/C14H16N2O2/c1-14(13(17)18,9-6-7-9)8-12-15-10-4-2-3-5-11(10)16-12/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18)

InChI-Schlüssel

ZNQVCTBFPDXIKI-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=NC2=CC=CC=C2N1)(C3CC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.